Tetramethylammonium acetate hydrate
Overview
Description
Tetramethylammonium acetate hydrate is an organic compound with the molecular formula C₆H₁₇NO₃. It is a quaternary ammonium salt, consisting of a tetramethylammonium cation and an acetate anion, with water molecules incorporated into its crystal structure. This compound is commonly used as a phase transfer catalyst in organic synthesis reactions, particularly those involving charged species or polar reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylammonium acetate hydrate can be synthesized through the reaction of tetramethylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization:
N(CH3)4OH+CH3COOH→N(CH3)4CH3COO+H2O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing tetramethylammonium hydroxide with acetic acid, followed by crystallization and drying to obtain the hydrate form. The process is optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium acetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetate anion.
Ion Pair Formation: It forms stable ion pairs, facilitating phase transfer catalysis in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Phase Transfer Catalysis: Reactions often involve immiscible phases, such as water and organic solvents, with the compound acting as a catalyst to transfer reactants between phases.
Major Products
The major products of reactions involving this compound depend on the specific reactants and conditions used. For example, it can facilitate the formation of esters, amides, and carboxylic acids in organic synthesis .
Scientific Research Applications
Tetramethylammonium acetate hydrate has a wide range of applications in scientific research:
Mechanism of Action
Tetramethylammonium acetate hydrate exerts its effects primarily through the formation of stable ion pairs, which facilitate the transfer of reactants between immiscible phases. This mechanism is crucial in phase transfer catalysis, where the compound enhances the reactivity of charged species or polar reagents by enabling their interaction in different phases .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium chloride
- Tetramethylammonium hydroxide
- Tetraethylammonium acetate
Uniqueness
Tetramethylammonium acetate hydrate is unique due to its specific combination of the tetramethylammonium cation and acetate anion, along with its hydrate form. This combination provides distinct physicochemical properties that make it particularly effective as a phase transfer catalyst and in the preparation of various organic compounds .
Properties
IUPAC Name |
tetramethylazanium;acetate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.C2H4O2.H2O/c1-5(2,3)4;1-2(3)4;/h1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLWVEZPAROZNJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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